molecular formula C8H5ClN2O B111656 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 131773-23-4

2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No. B111656
CAS RN: 131773-23-4
M. Wt: 180.59 g/mol
InChI Key: FVRORAWYCXIWSN-UHFFFAOYSA-N
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Description

2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with the molecular formula C8H5ClN2O . It has a molecular weight of 180.59 g/mol .


Synthesis Analysis

The synthesis of compounds similar to 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, such as new chalcones containing a 2-chloroimidazo[1,2-a]pyridine fragment, has been reported . The synthesis involves the use of various functional groups and the extension of the π-conjugated system of the chromophore .


Molecular Structure Analysis

The molecular structure of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde includes a 2-chloroimidazo[1,2-a]pyridine fragment . The InChI code for this compound is 1S/C8H5ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-5H .


Physical And Chemical Properties Analysis

2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde is a solid compound . It has a topological polar surface area of 34.4 Ų . The compound has a rotatable bond count of 1 .

Scientific Research Applications

1. Synthesis and Applications in Fluorescent Molecular Rotors

  • A library of fluorescent molecular rotors (FMRs) was synthesized using 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde, showing potential in viscosity sensing properties. These FMRs demonstrated enhanced emission intensity in viscous environments, indicating their usefulness in sensing applications (Jadhav & Sekar, 2017).

2. Coordination Polymers and Photoluminescent Properties

  • The compound was utilized to create zero-dimensional complexes and one-dimensional coordination polymers, showcasing unique photoluminescent properties. This application is significant in the development of materials with adjustable dimensions and functional properties (Yin, Li, Yan, & Yong, 2021).

3. Synthesis of Imidazo[1,2-a]pyridines

  • It was employed in "water-mediated" hydroamination and silver-catalyzed aminooxygenation processes to produce various imidazo[1,2-a]pyridine derivatives, highlighting its role in innovative synthesis methods (Mohan, Rao, & Adimurthy, 2013).

4. Application in Biological Imaging

  • The compound was used in designing a fluorescent probe for hypochlorite, which demonstrated fast detection and was applied in living cell imaging. This application underscores its potential in medical diagnostics and biological studies (Wu, Zhao, Dai, Su, & Zhao, 2016).

5. Phosphorescence Studies

  • Research involving positional isomers of this compound revealed different phosphorescent colors and quantum yields, indicating its use in developing materials with switchable phosphorescent properties based on external stimuli (Li & Yong, 2019).

6. Corrosion Inhibition

  • It was investigated as an inhibitor for steel corrosion in hydrochloric acid solutions, showing high efficiency and potential for use in industrial applications (Ghazoui et al., 2013).

7. Synthesis of Heterocyclic Compounds

Safety and Hazards

The safety information for 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde indicates that it is harmful . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6(5-12)11-4-2-1-3-7(11)10-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRORAWYCXIWSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366426
Record name 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde

CAS RN

131773-23-4
Record name 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the introduction of a methyl group affect the optical properties of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde-based styryl dyes?

A1: Research indicates that incorporating a methyl group in these styryl dyes leads to a noticeable bathochromic shift in the absorption spectra. This shift ranges from 399 to 416 nm compared to the non-methylated aldehydes, which absorb between 300 to 333 nm []. This red-shift is attributed to the electron-donating nature of the methyl group, enhancing conjugation with the electron-accepting styryl group. Additionally, these methylated dyes exhibit a 6-8 nm increase in their broad absorption maximum across various solvents []. Computational studies corroborate these experimental findings, showing a consistent decrease of 0.05 eV in the HOMO-LUMO energy gap for methylated dyes compared to their non-methylated counterparts []. This suggests a potential for fine-tuning the optical properties of these dyes through structural modifications.

Q2: What insights do computational studies provide about the nonlinear optical properties of 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde-based dyes?

A2: Density functional theory (DFT) calculations, using the 6-31G(d) basis set, have been instrumental in understanding the nonlinear optical (NLO) characteristics of these dyes []. The calculations provide values for dipole moment (μ), electronic polarizability (α), mean first hyperpolarizability (βo), and second hyperpolarizability (γ), revealing that these dyes possess intrinsic NLO properties within the theoretical limits []. Furthermore, Natural Bond Orbital (NBO) analysis highlighted significant stabilization energies (E(2)) exceeding 20 kJ/mol in both methylated and non-methylated dyes, indicating substantial electron delocalization across the donor-acceptor system, a crucial factor for NLO activity []. These findings suggest that 2-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde-based dyes hold promise for applications in optoelectronics and photonics.

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